
1-Chloro-3,3-dimethoxybutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3,3-dimethoxybutane is an organic compound with the molecular formula C6H13ClO2. It is a chlorinated ether, characterized by the presence of a chlorine atom and two methoxy groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
1-Chloro-3,3-dimethoxybutane can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-dimethoxy-1-butanol with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, yielding this compound. Another method involves the use of phosphorus trichloride (PCl3) as a chlorinating agent. Industrial production methods typically involve similar chlorination reactions, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-3,3-dimethoxybutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (RNH2). These reactions typically occur under basic conditions.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carbonyl compounds or reduced to form hydrocarbons.
Common reagents used in these reactions include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3,3-dimethoxybutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: It serves as a building block in the production of certain agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-3,3-dimethoxybutane in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the chlorine atom leaves, forming a carbocation that is then attacked by a nucleophile. The stability of the carbocation intermediate plays a crucial role in determining the reaction pathway and products.
Comparison with Similar Compounds
1-Chloro-3,3-dimethoxybutane can be compared with other chlorinated ethers such as 1-Chloro-3,3-dimethylbutane and 1-Chloro-3,3-dimethoxypropane. While these compounds share similar structural features, their reactivity and applications can differ significantly. For instance, 1-Chloro-3,3-dimethylbutane is more commonly used in the synthesis of pharmaceuticals, whereas 1-Chloro-3,3-dimethoxypropane may be preferred in certain material science applications due to its different physical properties.
Properties
CAS No. |
111772-63-5 |
|---|---|
Molecular Formula |
C6H13ClO2 |
Molecular Weight |
152.62 g/mol |
IUPAC Name |
1-chloro-3,3-dimethoxybutane |
InChI |
InChI=1S/C6H13ClO2/c1-6(8-2,9-3)4-5-7/h4-5H2,1-3H3 |
InChI Key |
LBHLASXKWBAWAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


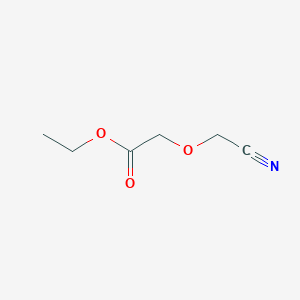
![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
![5-[2-(Naphthalen-1-yl)ethyl]furan-2-carbaldehyde](/img/structure/B14319318.png)
![2,4-Pyrimidinediamine, 5-[[4-(hexyloxy)-3-methoxyphenyl]methyl]-](/img/structure/B14319322.png)
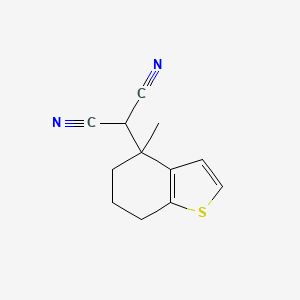
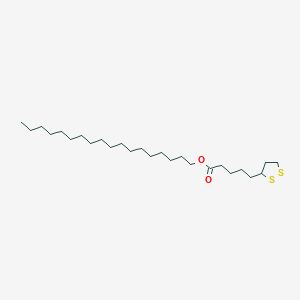
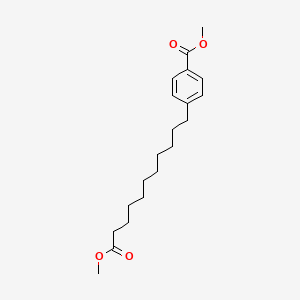
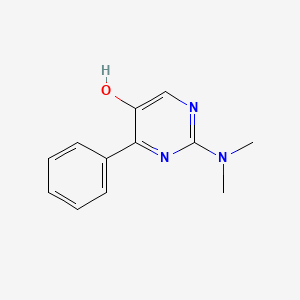
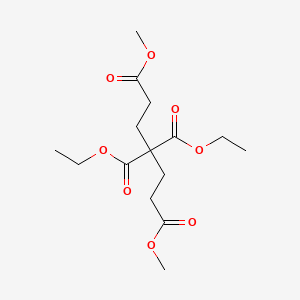

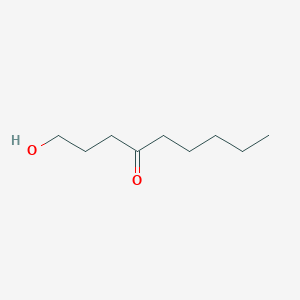
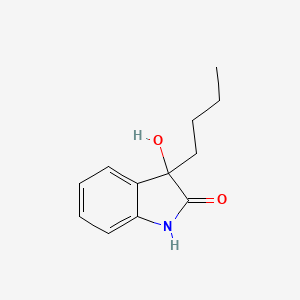
![Ethyl 3-ethyl-2-methyl-3-[(trimethylsilyl)oxy]pentanoate](/img/structure/B14319396.png)
![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)
